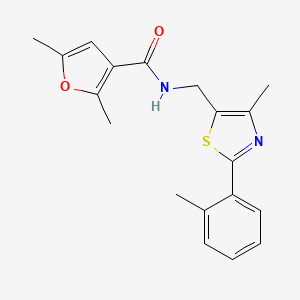

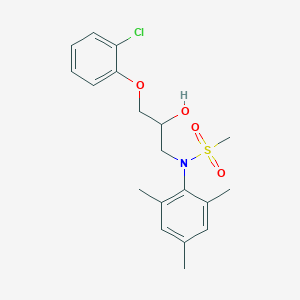

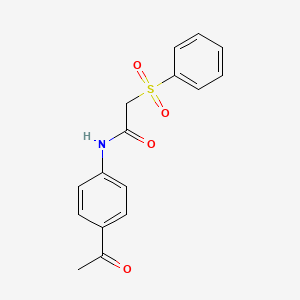

2,5-dimethyl-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)furan-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2,5-dimethyl-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)furan-3-carboxamide" is a complex organic molecule that likely contains a furan ring, a thiazole ring, and a carboxamide group. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and reactions that could be relevant to understanding the synthesis, structure, and reactivity of such a molecule.

Synthesis Analysis

The synthesis of related heteroaromatic compounds involves several steps, including protection of aldehydes, metallation, and functional group transformations. For instance, furan- and thiophene-2-carboxaldehydes can be transformed into N,N'-dimethylimidazolidines, which can then be metallated at the 5-position of the heteroaromatic ring . Additionally, the synthesis of thiazole derivatives from dimethyl acetone-1,3-dicarboxylate involves sulfuryl chloride and thiourea . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate substituents at the relevant positions on the furan and thiazole rings.

Molecular Structure Analysis

The molecular structure of the compound would feature a furan ring, known for its aromaticity and reactivity due to the oxygen heteroatom, and a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. The presence of methyl groups and a carboxamide moiety would influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes acetylation, cyclization, and reactions with bases. For example, acetylation of 2-methylfuran-3-carboxamides leads to 5-acetyl derivatives, which can undergo further transformations such as cyclization into thiadiazolyl derivatives . Reactions with bases can result in ring-opening or the formation of thioamides, depending on the conditions and the nature of the base . These reactions highlight the potential reactivity of the furan and thiazole rings in the target compound, which could undergo similar transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of related compounds can offer some insights. The presence of heteroatoms and functional groups such as carboxamide would affect the compound's polarity, solubility, and potential for hydrogen bonding. The steric effects of the methyl groups and the aromatic character of the furan and thiazole rings would influence the compound's stability and reactivity.

Aplicaciones Científicas De Investigación

Antiprotozoal Agents

Compounds structurally related to 2,5-dimethyl-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)furan-3-carboxamide have been synthesized and investigated for their potential as antiprotozoal agents. For instance, specific derivatives have demonstrated significant in vitro and in vivo activity against protozoal infections such as Trypanosoma brucei rhodesiense and Plasmodium falciparum, which are responsible for diseases like sleeping sickness and malaria, respectively (Ismail et al., 2004).

Antimicrobial Activity

Thiazole-based heterocyclic amides, which are structurally similar to the compound , have been synthesized and evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit good antimicrobial activity against a range of Gram-negative and Gram-positive bacteria as well as fungi, suggesting their potential for development into new antimicrobial agents (Cakmak et al., 2022).

Fungicidal Properties

Research into furan-carboxamide derivatives has revealed their fungicidal properties, particularly against diseases affecting crops. These compounds have been tested for their efficacy in controlling grey mold, demonstrating the potential for agricultural applications (Masatsugu et al., 2010).

Influenza Virus Inhibition

Furan-carboxamide derivatives have also been identified as potent inhibitors of the H5N1 influenza A virus. Systematic studies on the structure-activity relationship of these compounds have highlighted the significance of the dimethyl-substituted heterocyclic moiety in enhancing anti-influenza activity, providing a new scaffold for developing antiviral drugs (Yongshi et al., 2017).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These diverse biological activities suggest that the compound may interact with a variety of targets within the body.

Mode of Action

Thiazole derivatives have been found to interact with various biological targets to exert their effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been associated with a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Propiedades

IUPAC Name |

2,5-dimethyl-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-11-7-5-6-8-15(11)19-21-13(3)17(24-19)10-20-18(22)16-9-12(2)23-14(16)4/h5-9H,10H2,1-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSKEZPQFIKEJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=C(OC(=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2503907.png)

![1-[3-(3,5-Difluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2503914.png)

![6-Bromo-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one](/img/structure/B2503916.png)

![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2503917.png)

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2503925.png)

![N-(3,4-dimethoxyphenethyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2503930.png)